

(-)-phaseic acid molecular weight and formula

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Compound of Interest

Compound Name:	Phaseic acid, (-)-
CAS No.:	423170-79-0
Cat. No.:	B12773851

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An In-Depth Technical Guide to (-)-Phaseic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (-)-phaseic acid, focusing on the well-researched terpenoid plant hormone, a catabolite of abscisic acid. It is important to note that the name "phaseic acid" has been associated with two distinct chemical entities. This document will primarily focus on the C₁₅H₂₀O₅ compound due to the extensive body of research available, while also clarifying the distinction from the C₁₃H₁₂O₈ compound.

Nomenclature Clarification

The term "(-)-phaseic acid" can be ambiguous and has been used to refer to two different natural products:

- (-)-Phaseic acid (C₁₅H₂₀O₅): A terpenoid and a major catabolite of the plant hormone abscisic acid (ABA). This compound is the primary subject of this guide and is often referred to simply as phaseic acid.
- Phaseic acid (C₁₃H₁₂O₈): A hydroxycinnamic acid derivative, also known as phaseolic acid.^[1]

To avoid confusion, this guide will use the name (-)-phaseic acid when referring to the C₁₅H₂₀O₅ compound.

Core Molecular Information

(-)-Phaseic acid is a sesquiterpenoid derived from the oxidative degradation of abscisic acid.[2] It plays a significant role in plant physiology, particularly in stress responses and developmental processes.[2][3]

Quantitative Data Summary

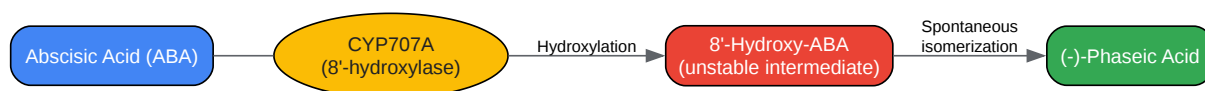
Property	Value	Source
Molecular Formula	C ₁₅ H ₂₀ O ₅	[4]
Molecular Weight	280.32 g/mol	[4]
IUPAC Name	(2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid	[4]
CAS Number	24394-14-7	[2]

Biosynthesis of (-)-Phaseic Acid

(-)-Phaseic acid is not synthesized de novo but is rather a product of abscisic acid catabolism. The primary pathway involves the hydroxylation of ABA.

The biosynthesis of abscisic acid begins with isoprene units, leading to the formation of carotenoid precursors.[2] Through a series of enzymatic steps, xanthoxin is produced and then converted to abscisic acid.[2] The catabolism of ABA to (-)-phaseic acid is a critical step in regulating ABA levels within the plant.[2][3]

The key enzymatic step is the 8'-hydroxylation of abscisic acid, catalyzed by the cytochrome P450 monooxygenase, CYP707A.[3] This reaction produces an unstable intermediate, 8'-hydroxy-ABA, which spontaneously isomerizes to form (-)-phaseic acid.[3] This is the main catabolic pathway for ABA.[3]



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Biosynthesis of (-)-Phaseic Acid from Abscisic Acid.

Biological Activity and Signaling Pathways

In Plants

In the realm of plant biology, (-)-phaseic acid is recognized as a plant hormone, although with generally reduced biological activity compared to its precursor, ABA.[3] Its primary role is associated with the regulation of ABA levels, thereby influencing processes such as seed dormancy, germination, and responses to environmental stressors like drought and salinity.[2] [5] While considered a degradation product, some studies suggest that phaseic acid may have its own distinct biological functions.[2] It has been observed to have ABA-like effects in certain tissues and can activate a subset of ABA receptors (PYR/PYL).[6][7]

In Animals

Recent research has unexpectedly identified the presence of naturally occurring (-)-phaseic acid in the brains of mice and rats.[5] It appears to be endogenously produced, as dietary intake from standard rodent food is very low.[5] Studies have shown that (-)-phaseic acid can protect cultured cortical neurons from glutamate-induced toxicity by reversibly inhibiting glutamate receptors.[5] Following a stroke induced by middle cerebral artery occlusion, a significant increase in (-)-phaseic acid was observed in the cerebrospinal fluid, suggesting a potential protective role in response to ischemic brain injury.[5]

Experimental Protocols

Detection and Quantification

The analysis of (-)-phaseic acid in biological samples is typically performed using liquid chromatography-mass spectrometry (LC-MS) based methods.

Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC/MS/MS):

This is a highly sensitive and specific method for the quantification of (-)-phaseic acid and other ABA metabolites.

- **Sample Preparation:** Biological tissues (e.g., brain tissue, plant leaves) are homogenized and extracted with a suitable solvent, often an acidified methanol or acetone solution. The extract is then purified, typically by solid-phase extraction (SPE), to remove interfering substances.
- **Chromatographic Separation:** The purified extract is injected into a UPLC system equipped with a C18 column. A gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid to improve ionization, is used to separate the analytes.
- **Mass Spectrometric Detection:** The eluent from the UPLC is introduced into a tandem mass spectrometer, usually operating in negative ion electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for (-)-phaseic acid and an internal standard (e.g., deuterated phaseic acid).[8]

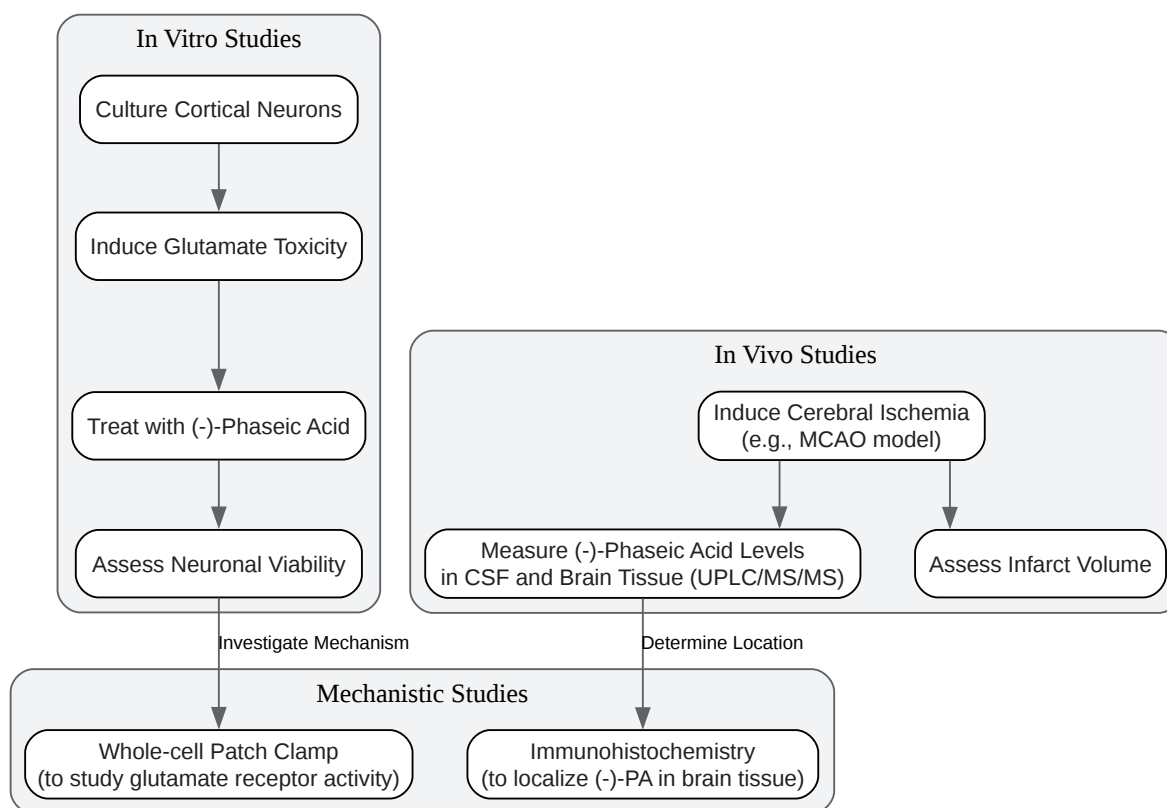
Chiral Chromatography:

To differentiate between the natural (-)-phaseic acid and its unnatural enantiomer, (+)-phaseic acid, chiral chromatography is necessary. This technique utilizes a chiral stationary phase to separate the enantiomers, which can then be detected by mass spectrometry.[5]

Immunostaining

Immunohistochemistry can be utilized to visualize the localization of (-)-phaseic acid within tissues. This involves using a specific primary antibody that recognizes (-)-phaseic acid, followed by a fluorescently labeled secondary antibody for detection via microscopy.[5] This method has been used to show the presence of (-)-phaseic acid in cerebral vascular endothelial cells.[5]

Logical Workflow for Investigating (-)-Phaseic Acid's Neuroprotective Effects



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Experimental workflow for studying (-)-phaseic acid.

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